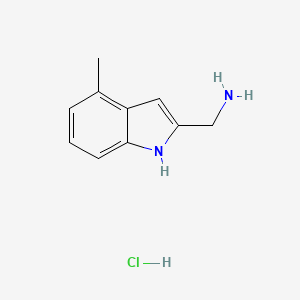
1-(4-methyl-1H-indol-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methyl-1H-indol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-1H-indol-2-yl)methanamine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid.
化学反応の分析
Types of Reactions: 1-(4-methyl-1H-indol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce various amine derivatives.
科学的研究の応用
1-(4-methyl-1H-indol-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-methyl-1H-indol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .
類似化合物との比較
- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride : This compound is structurally similar but has a methyl group on the nitrogen atom.
- 1H-Indol-3-yl)methanamine : Another indole derivative with a different substitution pattern.
Uniqueness: 1-(4-methyl-1H-indol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
生物活性
1-(4-Methyl-1H-indol-2-yl)methanamine hydrochloride, a derivative of indole, has garnered attention in biological research due to its potential therapeutic properties. This compound is structurally related to neurotransmitters and has been studied for various biological activities, including antimicrobial, anticancer, and neuroactive effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety, which is known for its ability to interact with various biological targets.
The biological activity of this compound is attributed to its interaction with specific receptors and enzymes in the body. The indole structure allows it to mimic serotonin and other neurotransmitters, potentially influencing pathways related to mood regulation and neuropharmacology.
Key Mechanisms:
- Serotonin Receptor Interaction : The compound may bind to serotonin receptors, influencing neurotransmission and potentially offering antidepressant effects.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, including resistant strains .
- Anticancer Properties : Research indicates potential anticancer effects, particularly in inhibiting the proliferation of certain cancer cell lines .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
Several studies have investigated the biological activities of compounds similar to this compound:
- Anticancer Activity : A study demonstrated that indole derivatives showed significant inhibition in various cancer cell lines. For instance, compounds derived from indole structures were tested against MDA-MB-231 and HT29 cell lines, showing promising results in reducing cell viability .
- Antimicrobial Efficacy : Research on indole-based compounds indicated their effectiveness against multidrug-resistant bacteria such as Acinetobacter baumannii. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .
- Neuropharmacological Studies : Investigations into the interaction of indole derivatives with serotonin receptors suggest potential applications in treating mood disorders. Computational modeling has been used to predict binding affinities and pharmacological profiles.
特性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
(4-methyl-1H-indol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-3-2-4-10-9(7)5-8(6-11)12-10;/h2-5,12H,6,11H2,1H3;1H |
InChIキー |
WUZYPRCANIKLQV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(NC2=CC=C1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















